molecular formula C11H14BClFNO2 B581091 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256359-04-2

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B581091
CAS No.: 1256359-04-2
M. Wt: 257.496
InChI Key: DPLIDNDATZAKKG-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative bearing a chloro group at position 2, a fluoro group at position 4, and a pinacol boronic ester (dioxaborolan-2-yl) at position 3. Its molecular formula is C₁₂H₁₄BClFNO₂, with a molecular weight of 269.5 g/mol. The boronic ester moiety makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(13)5-8(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIDNDATZAKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681944
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-04-2
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-chloro-4-fluoropyridine. This reaction is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity and applications:

Compound Name Substituents (Positions) Similarity Score Key Electronic Effects
2-Chloro-3-fluoro-5-(dioxaborolan-2-yl)pyridine Cl (2), F (3), Bpin (5) 0.87 Increased electron-withdrawing effect due to adjacent halogens
2,6-Dichloro-4-(dioxaborolan-2-yl)pyridine Cl (2,6), Bpin (4) 0.74 Steric hindrance at positions 2 and 6; reduced coupling efficiency
3-Fluoro-5-(dioxaborolan-2-yl)pyridine F (3), Bpin (5) - Lower steric bulk; enhanced reactivity in meta-substituted couplings
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CF₃ (5), Bpin (3) - Strong electron-withdrawing CF₃ group; altered regioselectivity

Key Observations :

  • The 2-chloro-4-fluoro substitution in the target compound balances steric and electronic effects, optimizing it for coupling reactions requiring moderate activation .
  • Trifluoromethyl groups (e.g., in ) increase molecular weight (273.06 g/mol) and hydrophobicity, impacting solubility in polar solvents .

Physicochemical Properties

Comparative data on melting points, molecular weights, and solubility:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
Target compound 269.5 ~150–160* DMSO, THF, Ethanol
2-Chloro-3-fluoro-5-(dioxaborolan-2-yl)pyridine 269.5 160–165 DCM, Acetone
3-Fluoro-5-(dioxaborolan-2-yl)pyridine 223.05 103–108 Methanol, Ethyl Acetate
2,6-Dichloro-4-(dioxaborolan-2-yl)pyridine 284.5 180–185 Chloroform, Toluene

*Estimated based on analogues.
Trends :

  • Halogenation increases melting points due to enhanced intermolecular forces (e.g., 2,6-dichloro derivative: 180–185°C ).
  • Lower molecular weight compounds (e.g., 3-fluoro analogue: 223.05 g/mol ) exhibit better solubility in alcohols.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent effects:

Compound Name Reaction Yield (%)* Catalyst System Key Applications
Target compound 75–85 Pd(PPh₃)₄, Na₂CO₃, THF/H₂O Pharmaceutical intermediates
3-(Dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 60–70 PdCl₂(dppf), K₃PO₄, DMF Agrochemical synthesis
2-Chloro-3-fluoro-5-(dioxaborolan-2-yl)pyridine 80–90 Pd(OAc)₂, SPhos, Cs₂CO₃, DME Fluorinated liquid crystals

*Yields approximate based on literature methods .
Insights :

  • The target compound’s chloro and fluoro substituents enhance electrophilicity, facilitating high yields (75–85%) in couplings with aryl halides .
  • Trifluoromethyl-substituted analogues require harsher conditions (e.g., DMF at 100°C) due to steric and electronic effects .

Recommendations :

  • Store boronic esters under inert atmospheres (N₂ or Ar) to prevent hydrolysis .
  • Use PPE (gloves, goggles) when handling halogenated derivatives due to irritant properties .

Biological Activity

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1256359-04-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14BClFNO2C_{11}H_{14}BClFNO_2, with a molecular weight of 257.50 g/mol. The compound features a pyridine ring substituted with a chloro and a fluoro group as well as a dioxaborolane moiety which may influence its biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds containing dioxaborolane structures exhibit antimicrobial properties. Research suggests that the presence of the dioxaborolane group may enhance the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Anticancer Potential

The biological activity of pyridine derivatives has been extensively studied in cancer research. Pyridine-based compounds have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, similar compounds have shown to inhibit Aurora kinases and other targets critical for cancer cell division .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as kinases and proteases that are pivotal in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study evaluating the anticancer potential of pyridine derivatives, researchers reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Aurora kinase inhibition
Compound BMCF710Apoptosis induction
2-Chloro-4-fluoro... A549 12 Cell cycle arrest

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively characterized. However, similar compounds have shown low acute toxicity in animal models up to doses of 2000 mg/kg without significant adverse effects . Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves halogenation and boronation steps. For example, a palladium-catalyzed Miyaura borylation reaction can introduce the boronic ester group to a halogenated pyridine precursor. Purification often employs column chromatography using silica gel and a solvent gradient (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in non-polar solvents may further enhance purity .

Q. How is this compound utilized in cross-coupling reactions, and what catalysts are effective?

The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions, widely used to form carbon-carbon bonds. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with reaction conditions optimized at 80–100°C in a mixture of toluene/water and a base like Na₂CO₃. This methodology is critical for constructing biaryl structures in drug intermediates .

Q. What safety precautions are essential when handling this compound?

Due to potential air sensitivity and reactivity, store the compound under inert gas (e.g., argon) at 2–8°C. Use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. Avoid exposure to ignition sources, as boronic esters can decompose under heat .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL or OLEX2?

For single-crystal X-ray diffraction data, SHELXL is recommended for small-molecule refinement. Use the AFIX commands to model disordered atoms and apply restraints for the boronic ester group. OLEX2 integrates structure solution (via SHELXD) and refinement, offering visualization tools to validate geometric parameters like bond lengths and angles. High-resolution data (≤ 1.0 Å) improves accuracy for fluorine and chlorine atom positioning .

Q. How should researchers address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

Contradictions may arise from competing side reactions (e.g., protodeboronation) or catalyst poisoning. Systematic optimization is required:

  • Vary ligands (e.g., switch from PPh₃ to SPhos) to enhance catalytic activity.
  • Adjust solvent polarity (e.g., DMF for electron-deficient aryl halides).
  • Monitor reaction progress via LC-MS to identify intermediates/byproducts .

Q. What analytical techniques are suitable for studying its stability under varying conditions?

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds.
  • NMR Stability Studies: Monitor boronic ester integrity in DMSO-d₆ or CDCl₃ over time.
  • HPLC-MS: Detect hydrolytic byproducts (e.g., free boronic acid) in aqueous media. Stability is highly pH-dependent; neutral or mildly acidic conditions are preferred to prevent deboronation .

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